Cas no 5441-76-9 (2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide)

2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide structure
5441-76-9 structure
Product Name:2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide
CAS-nummer:5441-76-9
MF:C14H28N2O2
MW:256.384324073792
CID:941156
PubChem ID:228244
Update Time:2025-04-19

2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(4-{[3-(2-azepan-1-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromophenoxy)-N-(4-methylphenyl)acetamide
    • HMS2369L09
    • NSC20999
    • NIOSH/ES4394100
    • SMR000071831
    • STK435319
    • DS-012843
    • NSC-20999
    • N,N'-(Ethane-1,2-diyl)bis(2-ethylbutanimidic acid)
    • N,N'-1,2-ethanediylbis(2-ethylbutanamide)
    • N,N'-ethane-1,2-diylbis(2-ethylbutanamide)
    • 2-ETHYL-N-[2-(2-ETHYLBUTANAMIDO)ETHYL]BUTANAMIDE
    • 5441-76-9
    • CHEMBL1488982
    • N,N'-Bis(diethylacetyl)ethylenediamine
    • N,N'-Ethylenebis(2-ethylbutyramide)
    • 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide
    • DTXSID60969543
    • MLS000088550
    • AK-968/12975182
    • AKOS003303913
    • Butyramide, N,N'-ethylenebis(2-ethyl-
    • 2-[4-[[3-[2-(azepan-1-yl)-2-oxo-ethyl]-2,4-dioxo-thiazolidin-5-ylidene]methyl]-2-bromo-phenoxy]-N-(4-methylphenyl)acetamide
    • ES43941000
    • 2-ethyl-N-{2-[(2-ethylbutanoyl)amino]ethyl}butanamide
    • Inchi: 1S/C14H28N2O2/c1-5-11(6-2)13(17)15-9-10-16-14(18)12(7-3)8-4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18)
    • InChI-sleutel: YABMFQPTRFLMRD-UHFFFAOYSA-N
    • LACHT: O=C(C(CC)CC)NCCNC(C(CC)CC)=O

Berekende eigenschappen

  • Exacte massa: 585.09344
  • Monoisotopische massa: 256.215
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 9
  • Complexiteit: 220
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 58.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.479
  • Kookpunt: 468.4°Cat760mmHg
  • Vlampunt: 168.3°C
  • Brekindex: 1.669
  • PSA: 96.02
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